CCR8 antagonist 2 is a compound that targets the chemokine receptor CCR8, which plays a significant role in immune responses, particularly in the context of inflammatory diseases and tumor immunology. This compound belongs to a class of small molecules designed to inhibit CCR8 signaling, thereby modulating immune cell migration and activity. The development of CCR8 antagonists is driven by the receptor's involvement in various pathophysiological conditions, including cancer and autoimmune diseases.
CCR8 antagonist 2 is derived from a series of naphthalene-sulfonamide structures, which have been identified as effective CCR8 antagonists. This classification falls under the broader category of chemokine receptor antagonists, which are compounds designed to block the interaction between chemokines and their respective receptors. The specific mechanism of action involves preventing the binding of CCL1, the natural ligand for CCR8, thus inhibiting downstream signaling pathways associated with immune cell activation and migration .
The synthesis of CCR8 antagonist 2 involves several key steps that typically include:
The synthesis process emphasizes the importance of optimizing reaction conditions to achieve high yields while maintaining selectivity for CCR8 over other chemokine receptors .
CCR8 antagonist 2 features a naphthalene core substituted with sulfonamide groups. The molecular formula and weight can vary depending on specific substitutions made during synthesis. Key structural data include:
The structural analysis reveals that the sulfonamide group plays a critical role in forming hydrogen bonds with key residues in the CCR8 binding pocket .
The primary chemical reactions involved in the synthesis of CCR8 antagonist 2 include:
Each reaction step requires careful optimization of conditions such as temperature, solvent, and reaction time to maximize yield and minimize by-products .
The mechanism by which CCR8 antagonist 2 exerts its effects involves several key steps:
Experimental data indicate that CCR8 antagonist 2 exhibits potent inhibitory effects on CCL1-induced signaling in vitro, demonstrating its potential therapeutic applications .
CCR8 antagonist 2 possesses distinct physical and chemical properties that influence its biological activity:
These properties are critical when considering formulation strategies for drug delivery .
CCR8 antagonist 2 has several promising applications in scientific research and therapeutic development:
C-C chemokine receptor type 8 (CCR8), a G protein-coupled receptor, is a critical regulator of immunosuppression in solid tumors. Its primary ligand, C-C motif chemokine ligand 1 (CCL1), drives the recruitment of regulatory T cells to tumor sites [1] [4]. Multi-omics analyses reveal that CCR8 is selectively overexpressed in tumor-infiltrating regulatory T cells compared to peripheral blood regulatory T cells or conventional CD4+ T cells [1] [4]. This tumor-specific enrichment establishes CCR8 as a precision immunotherapy target.
In lung cancer, CCR8+ regulatory T cells constitute up to 40% of tumor-infiltrating regulatory T cells but are nearly absent in adjacent healthy tissue [4]. These cells exhibit an activated phenotype with elevated expression of immunosuppressive molecules: forkhead box protein P3 (FOXP3; 2.5-fold increase), cytotoxic T-lymphocyte-associated protein 4 (CTLA4; 3.1-fold), and CD39 (2.8-fold) compared to CCR8- regulatory T cells [4]. RNA sequencing of human tumor-infiltrating cells shows CCR8+ regulatory T cells overexpress genes in "T cell activation" (p=1.2e-7) and "chemokine-mediated signaling" (p=3.4e-5) pathways [4], enabling their persistence and immunosuppressive function within tumors.
Table 1: CCR8 Expression in Human Cancers
Cancer Type (TCGA Classification) | CCR8 Expression Level | Clinical Correlation |
---|---|---|
Breast Invasive Carcinoma (BRCA) | High (p<0.001) | Poor overall survival |
Colon Adenocarcinoma (COAD) | High (p<0.01) | Reduced disease-free survival |
Head/Neck Squamous Cell Carcinoma (HNSC) | High (p<0.001) | T cell exhaustion |
Stomach Adenocarcinoma (STAD) | High (p<0.001) | Increased regulatory T cell infiltration |
Lung Adenocarcinoma (LUAD) | High (p<0.001) | 5-year survival: CCR8-low=52%, CCR8-high=18% |
Targeting CCR8 offers tumor-specific immunosuppression reversal with minimal systemic toxicity. Unlike broad regulatory T cell depletion strategies (e.g., anti-CD25 or anti-CTLA4 antibodies), which cause autoimmune adverse effects, CCR8 antagonism selectively disrupts the tumor microenvironment [1] [2]. Preclinical studies demonstrate that anti-CCR8 monoclonal antibodies deplete >80% of intratumoral regulatory T cells while sparing peripheral counterparts [2]. This selectivity occurs because CCR8 is epigenetically silenced in peripheral regulatory T cells but activated in tumor-infiltrating regulatory T cells via the enhancer of zeste homolog 2 (EZH2)-mediated pathway [1].
CCR8 antagonism enhances cytotoxic T lymphocyte function through multiple mechanisms:
Table 2: Comparison of Regulatory T Cell Targeting Approaches
Target | Tumor Selectivity | Mechanism | Autoimmunity Risk |
---|---|---|---|
CCR8 | High (tumor-specific) | Blocks regulatory T cell recruitment & depletes intratumoral regulatory T cells | Low |
CCR4 | Moderate | Depletes circulating and tumor regulatory T cells | Moderate (skin toxicity) |
CD25 | Low | Depletes all activated regulatory T cells | High (systemic autoimmunity) |
CTLA4 | Low | Broad immune checkpoint inhibition | High (colitis, hepatitis) |
Viruses have evolved sophisticated CCR8 modulation strategies that provide blueprints for therapeutic development. Several herpesviruses encode chemokine homologs that competitively inhibit CCR8 signaling [1] [3]. Kaposi sarcoma-associated herpesvirus produces viral chemokine macrophage inflammatory protein-II (vMIP-II), which binds CCR8 with 10-fold higher affinity than CCL1 but fails to induce receptor internalization [3]. This results in prolonged antagonism that blocks regulatory T cell migration.
Structural analysis reveals these viral proteins exploit two conserved CCR8 features:
These viral-receptor interactions informed the design of CCR8 antagonist 2, a synthetic small molecule mimicking vMIP-II's biphasic inhibition. The compound occupies the orthosteric ligand-binding pocket (Kd=8.3 nM) while allosterically stabilizing an inactive receptor conformation [3]. Protein fragment complementation assays confirm it reduces CCR8-β-arrestin interactions by 90%, effectively mimicking viral antagonism mechanisms [3].
Table 3: Viral Proteins Targeting Human CCR8
Viral Protein | Virus | Binding Affinity (nM) | Biological Effect |
---|---|---|---|
vMIP-II | Kaposi sarcoma-associated herpesvirus | 0.8 (Ki) | Competitive antagonism, blocks CCL1 signaling |
MC148 | Molluscum contagiosum virus | 12.5 (EC50) | Partial agonist, induces receptor internalization |
US28 | Human cytomegalovirus | Not determined | Constitutive signaling activator |
pUL21.5 | Human herpesvirus 6 | 5.2 (Ki) | Chemotaxis inhibitor |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2